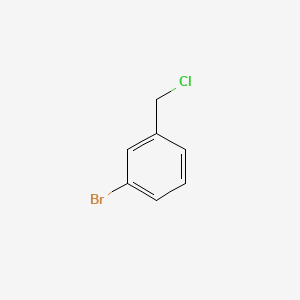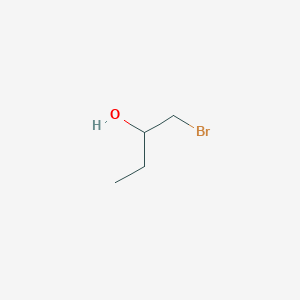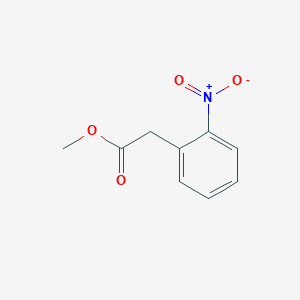
1-Bromo-3-(chloromethyl)benzene
Descripción general
Descripción
1-Bromo-3-(chloromethyl)benzene (1-BCMB) is a halogenated aromatic compound that is used in a wide variety of scientific research applications. It is a colorless liquid with a pungent odor and is a member of the class of compounds known as haloalkylbenzenes. It has a low vapor pressure and is soluble in organic solvents. 1-BCMB is used as a reagent in organic synthesis and is also used in the manufacture of pharmaceuticals and other chemicals.
Aplicaciones Científicas De Investigación
Synthesis of Benzamide Derivatives
1-Bromo-3-(chloromethyl)benzene serves as a precursor in synthesizing benzamide derivatives, which have potential as CCR5 antagonists. These compounds are characterized by various spectroscopic techniques, indicating their potential in biological applications (Bi, 2015).
Preparation of Graphene Nanoribbons
This compound is utilized in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The process involves controlled edge morphology and narrow widths, critical for advanced material science applications (Patil et al., 2012).
Characterization in Chemical Structures
Its use extends to the characterization of chemical structures, particularly in analyzing the conformational properties of related compounds. This application is vital in understanding the molecular arrangements and physical properties of various derivatives (Altona, Hageman, & Havinga, 2010).
Synthesis of Fluorescent Materials
This compound plays a role in synthesizing materials with unique fluorescence properties. This synthesis contributes to the development of materials with potential applications in optical devices and sensors (Zuo-qi, 2015).
Formation of Dinuclear Palladium Complexes
The compound is involved in the formation of dinuclear palladium(I) complexes, which demonstrate electrocatalytic properties. These properties are crucial in the generation of hydrogen from acetic acid, indicating potential applications in catalysis and energy production (Chu et al., 2013).
Análisis Bioquímico
Biochemical Properties
1-Bromo-3-(chloromethyl)benzene plays a crucial role in biochemical reactions, particularly in the study of nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the understanding of reaction mechanisms. For instance, it can act as a substrate in bromine-magnesium exchange reactions, which are accelerated by electron-withdrawing substituents . This compound’s interactions with enzymes and proteins help elucidate the nature of these biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function. For example, it can affect the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can undergo nucleophilic substitution reactions, where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This two-step mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the elimination of the halide anion. These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Propiedades
IUPAC Name |
1-bromo-3-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGXKYEWBGQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335148 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-77-4 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)



![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)


